![molecular formula C24H25F3N4O8 B2613539 2-((4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate CAS No. 1351662-02-6](/img/structure/B2613539.png)

2-((4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

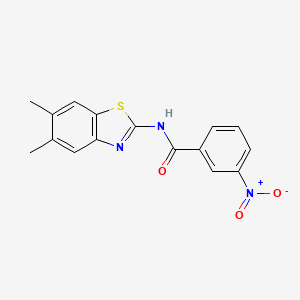

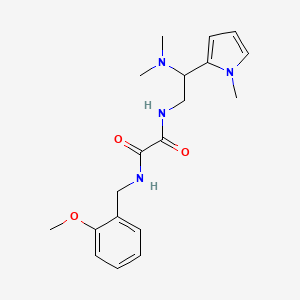

The compound appears to contain a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It also contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications

Phthalocyanine Chemistry and Spectroelectrochemical Properties

Phthalocyanines (Pcs) are versatile compounds with applications in various scientific fields. Let’s explore how this compound fits into the world of spectroelectrochemistry:

Synthesis and Characterization: The compound 2-((4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate was synthesized and characterized. Novel peripherally tetra-substituted metallophthalocyanines (H2Pc, Co(II), Cu(II), Ni(II), and Fe(II)) were prepared, featuring 4-[[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups. These compounds were thoroughly characterized using techniques such as IR, 1H NMR, 13C NMR, UV–Vis, mass spectroscopy, and elemental analysis .

Electrochemical Behavior: The electrochemical properties of these phthalocyanines were investigated using various techniques in dimethylformamide (DMF) on a glassy carbon electrode. Key findings include:

- Spectroelectrochemical measurements provided insights into the electron-transfer steps and redox couples .

Applications: The color changes observed during spectral transitions of redox species suggest potential applications in electrochemical technologies. These metallophthalocyanines could find use in:

Antifungal Activity

Interestingly, related compounds have shown antifungal activity. For instance:

- 2-((4-(trifluoromethyl)benzyl)thio)benzo[d]thiazole (3ac) and 2-((4-methylbenzyl)thio)benzo[d]thiazole (3al) exhibited activity against Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp .

Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals

While not directly related to our compound, it’s worth noting that trifluoromethylpyridines play a crucial role in active agrochemicals and pharmaceutical ingredients. Their structural motif contributes to their efficacy .

Mechanism of Action

Target of action

Compounds with a benzimidazole core, like “2-((4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate”, often interact with various enzymes and receptors in the body due to their aromatic nature and ability to form stable interactions .

Mode of action

The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The trifluoromethyl group could enhance the lipophilicity of the compound, potentially increasing its ability to cross cell membranes and reach intracellular targets .

Biochemical pathways

The exact biochemical pathways affected by this compound are unknown without specific research data. Benzimidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the characteristics of the biological system it interacts with. The presence of the piperazine ring and the trifluoromethyl group could influence these properties .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability and activity could be affected by the pH of its environment, as changes in pH can influence the ionization state of the compound .

properties

IUPAC Name |

oxalic acid;2-[[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4.2C2H2O4/c21-20(22,23)16-5-3-4-15(12-16)13-26-8-10-27(11-9-26)14-19-24-17-6-1-2-7-18(17)25-19;2*3-1(4)2(5)6/h1-7,12H,8-11,13-14H2,(H,24,25);2*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYXSLXTEDDGPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide](/img/structure/B2613456.png)

![8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine](/img/structure/B2613457.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2613466.png)

![8-(2-Ethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2613468.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid](/img/structure/B2613477.png)